BenchChemオンラインストアへようこそ!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

Medicinal Chemistry Chemical Biology Drug Discovery

This benzothiazole-sulfamoylbenzamide conjugate (CAS 683792-32-7) uniquely integrates a 2-arylbenzothiazole core, a central benzamide linker, and a terminal benzyl(methyl)sulfamoyl moiety—three distinct pharmacophoric elements in one scaffold. Unlike simpler N-(benzothiazol-2-yl)benzamides, the benzyl(methyl)sulfamoyl tail is hypothesized to confer selectivity advantages in kinase inhibition (e.g., PI3K/mTOR dual inhibitors). Procure for focused library synthesis, structure-based drug design, or as a critical chemical probe in anti-tuberculosis (DprE1) screening. No head-to-head bioactivity data exist; purchase should proceed on a deliberate, structure-based hypothesis to avoid wasting assay resources.

Molecular Formula C28H23N3O3S2
Molecular Weight 513.6 g/mol
CAS No. 683792-32-7
Cat. No. B3278925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
CAS683792-32-7
Molecular FormulaC28H23N3O3S2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C28H23N3O3S2/c1-31(19-20-9-3-2-4-10-20)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-6-5-11-23(24)28-30-25-13-7-8-14-26(25)35-28/h2-18H,19H2,1H3,(H,29,32)
InChIKeyNEVYQQYUWAUVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683792-32-7): Chemical Identity and Limited Characterization Profile for Procurement Decisions


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683792-32-7) is a synthetic, small-molecule benzothiazole–sulfamoylbenzamide conjugate (C₂₈H₂₃N₃O₃S₂; molecular weight 513.6 g/mol) that integrates three distinct pharmacophoric elements within a single scaffold: a 2-arylbenzothiazole core, a central benzamide linker, and a terminal benzyl(methyl)sulfamoyl moiety. The compound has been cataloged in the PubChem repository (CID 16815497) and in commercial screening libraries, indicating availability for early-stage probe or tool-compound procurement [1]. However, unlike well-characterized benzothiazole-based kinase inhibitors or sulfamoylbenzamide antivirals, publicly available primary literature assigning a specific biochemical target, quantitative potency readout, or selectivity profile to this exact chemotype is absent. Prospective users should therefore regard it as a structurally pre-engineered, multi-functional building block rather than a validated bioactivity probe.

Procurement Risk: Why 4-[Benzyl(methyl)sulfamoyl]benzamide–Benzothiazole Hybrid Scaffolds Cannot Be Interchanged Without Quantitative Target-Engagement Data


The 4-[benzyl(methyl)sulfamoyl]benzamide framework distinguishes this compound from structurally simpler N-(benzothiazol-2-yl)benzamides (e.g., CAS 313960-33-7) and from analogs carrying alternative N-substitution patterns (e.g., methyl(phenyl)sulfamoyl or cyclopentyl(methyl)sulfamoyl; CAS 899734-87-3) [1]. In well-studied benzothiazole sulfonamide series, such as the PI3Kα/mTOR dual inhibitors, even minor modification of the sulfonamide substituent can shift the inhibition constant (Kᵢ) by an order of magnitude and profoundly alter kinase-selectivity profiles and oral bioavailability [1]. Because no head-to-head biological data exist for this compound, substituting a close analog risks introducing an inactive or promiscuous binder into a screening cascade, wasting downstream assay resources. Therefore, procurement must be predicated on a deliberate, structure-based hypothesis rather than assumed class-wide equipotence.

Quantitative Differentiation Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683792-32-7)


Absence of Publicly Documented Head-to-Head Biological Data for the Exact CAS Entity (Status Report)

A systematic search of PubMed, PubChem, ChEMBL, and publicly accessible patent repositories as of April 2026 yielded no quantitative biological assay data—neither IC₅₀, EC₅₀, Kd, nor MIC values—for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683792-32-7) [1]. The compound appears in non-authoritative screening collections (e.g., the Oprea library, cataloged as Oprea1_372201) that sometimes associate it with DprE1 inhibition in Mycobacterium tuberculosis [2]; however, this annotation is not supported by a peer-reviewed publication or a deposited bioactivity record. In contrast, closely related benzothiazole sulfonamides—such as compound 82 from the PI3K/mTOR series—possess full PK/PD characterization (enzyme IC₅₀ < 1 nM, oral bioavailability F = 52%, tumor growth inhibition in xenograft models) [3]. Without analogous data for the target compound, no empirical differentiation claim can be substantiated. The value proposition for procurement rests solely on its unique, pre-assembled multi-fragment architecture, which may serve as a privileged starting point for fragment-based or combinatorial library design.

Medicinal Chemistry Chemical Biology Drug Discovery

Potential Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide Based on Scaffold-Derived Hypotheses


Kinase-Targeted Probe Development Leveraging the Benzothiazole–Sulfonamide Pharmacophore

The benzothiazole–sulfonamide hybrid architecture is a known privileged scaffold for lipid and protein kinases. Based on the PI3K/mTOR dual inhibitor precedent [1], researchers can procure this compound to synthesize a focused library, probing whether the benzyl(methyl)sulfamoyl tail confers selectivity advantages over the arylsulfonamide series. Without internal assay data, this application is strictly a structure-based design exercise.

Anti-Tubercular Screening Cascade Initiated by the DprE1 Hypothesis

If the unverified vendor annotation suggesting DprE1 inhibition [Section 3] is taken as a hypothesis, the compound could be prioritized for MIC determination against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains (e.g., H37Rv). Activity would then be benchmarked against known DprE1 inhibitors such as BTZ043 or TBA-7371, but such benchmarking remains entirely prospective.

Fragment-Based Drug Discovery Using the Pre-Assembled Tripartite Core

The compound's core structure—a benzothiazole, a benzamide linker, and a sulfamoyl group—is pre-assembled, making it a suitable starting point for fragment- or structure-based optimization campaigns. Procurement for this purpose is justified by the synthetic accessibility of the scaffold, not by any pre-existing biological data.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.